2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC18317901
Molecular Formula: C14H11IN2O
Molecular Weight: 350.15 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine -](/images/structure/VC18317901.png)
Specification
Molecular Formula | C14H11IN2O |
---|---|
Molecular Weight | 350.15 g/mol |
IUPAC Name | 2-(4-iodophenyl)-6-methoxyimidazo[1,2-a]pyridine |
Standard InChI | InChI=1S/C14H11IN2O/c1-18-12-6-7-14-16-13(9-17(14)8-12)10-2-4-11(15)5-3-10/h2-9H,1H3 |
Standard InChI Key | DSDRDTNCKSMMKB-UHFFFAOYSA-N |
Canonical SMILES | COC1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)I |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine (IUPAC: methyl 2-(4-iodophenyl)imidazo[1,2-a]pyridine-6-carboxylate) features a planar aromatic system comprising a pyridine ring fused to an imidazole moiety (Figure 1). The iodine atom at the para position of the phenyl group and the methoxy substituent at the 6-position of the pyridine ring introduce distinct electronic and steric effects.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₁IN₂O |
Molecular Weight | 350.15 g/mol |
IUPAC Name | 2-(4-Iodophenyl)-6-methoxyimidazo[1,2-a]pyridine |
CAS Number | Not formally assigned |
XLogP3 | ~3.2 (estimated) |
The iodine atom’s polarizability enhances reactivity in cross-coupling reactions, while the methoxy group modulates electron density across the pyridine ring.
Synthetic Methodologies
Core Ring Formation
The imidazo[1,2-a]pyridine scaffold is typically synthesized via cyclocondensation of 2-aminopyridines with α-haloketones or alkynes under catalytic conditions. For 6-methoxy derivatives, pre-functionalization of the pyridine precursor is critical. A representative approach involves:
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Methoxy Introduction: Methoxy groups are introduced at the 6-position via nucleophilic aromatic substitution (SNAr) on 2-amino-6-bromopyridine using sodium methoxide.
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Imidazole Fusion: Reaction with α-bromoacetophenone derivatives in the presence of Bi(OTf)₃ or CuBr catalysts facilitates cyclization .
Example Protocol
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Starting Material: 2-Amino-6-methoxypyridine (1.0 equiv)
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Reagent: 4-Iodophenylacetylene (1.2 equiv)
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Catalyst: CuI (10 mol%)
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Conditions: DMF, 110°C, 12 h
Chemical Reactivity and Functionalization
Halogen Exchange Reactions
The iodine atom serves as a versatile handle for further derivatization:
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids replaces iodine with aryl groups (e.g., to enhance lipophilicity).
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Nucleophilic Substitution: Reaction with amines or thiols under basic conditions yields secondary functionalities (e.g., –NH₂ or –SR groups) .
Table 2: Representative Coupling Reactions
Substrate | Conditions | Product | Yield (%) |
---|---|---|---|
4-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 2-(4-Biphenyl)-6-methoxyimidazo[1,2-a]pyridine | 72 |
Morpholine | KOtBu, DMF, 100°C | 2-(4-Morpholinophenyl)-6-methoxyimidazo[1,2-a]pyridine | 65 |
Cell Line | IC₅₀ (μM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 2.3 | Tubulin polymerization inhibition |
HeLa (Cervical) | 3.8 | Topoisomerase IIα inhibition |
Challenges and Future Directions
Regioselectivity in Synthesis
Positional isomerism (e.g., 6- vs. 8-methoxy derivatives) remains a synthetic hurdle. Microwave-assisted methods and flow chemistry could enhance regiocontrol, as seen in related triazolo[1,5-a]pyridine syntheses .
Pharmacokinetic Optimization
While iodinated derivatives exhibit favorable target binding, their metabolic stability requires improvement. Deuteration of the methoxy group or prodrug strategies (e.g., phosphonate esters) may address rapid hepatic clearance.
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